molecular formula C19H11Cl2N3O2 B8136913 (2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone

(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone

Cat. No. B8136913
M. Wt: 384.2 g/mol
InChI Key: KTAIMHSESUMMIP-UHFFFAOYSA-N
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Description

(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone is a useful research compound. Its molecular formula is C19H11Cl2N3O2 and its molecular weight is 384.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Applications : Organotin(IV) complexes derived from related compounds have shown significant antibacterial activities and potential as drugs, with certain derivatives displaying superior activity, suggesting potential pharmaceutical applications for similar structures (Singh, H., Singh, J., & Bhanuka, Sunita, 2016).

  • Cancer Therapeutics : RS6077, a compound closely related to (2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone, selectively induces cell death in transformed cancer cells, suggesting its potential as a novel therapeutic agent for treating lymphomas (Sebastiani, Jessica et al., 2022).

  • Crystal Structure Analysis : Studies have examined the crystal structure of related compounds, revealing intricate C-H-O intermolecular hydrogen bonds which can inform the design of new materials and drugs (Lakshminarayana, B. et al., 2009).

  • Synthesis and Docking Studies : Research has focused on developing simple methods for synthesizing similar compounds, leading to spectral analyses and docking studies that are crucial for drug development (Bommeraa, Ravi Kumar et al., 2019).

  • Antimicrobial Activity : Certain derivatives of related structures have demonstrated interesting antimicrobial activity, suggesting potential for developing new antibiotics or antiseptics (Chaudhari, Parthiv K., 2012).

  • Imaging Agents in Parkinson's Disease : [11C]HG-10-102-01, a compound related to the target molecule, has been identified as a promising PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlighting its potential in diagnostic imaging (Wang, Min et al., 2017).

  • Pharmaceutical and Biomedical Applications : The synthesis of related structures, like thienopyrimidines, via nitriles, has potential applications in pharmaceuticals and biomedicines, indicating a wide range of possible therapeutic and diagnostic uses (Pokhodylo, N. et al., 2010).

  • Psychotropic Effects : Novel Azo dye/Schiff base/Chalcone derivatives related to this compound have shown excellent anti-psychotic activity, which could be useful in developing new treatments for psychological disorders (Gopi, C. et al., 2017).

properties

IUPAC Name

(2-chloro-4-phenoxyphenyl)-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O2/c20-15-8-12(26-11-4-2-1-3-5-11)6-7-13(15)17(25)14-9-22-19-16(14)18(21)23-10-24-19/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAIMHSESUMMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)C3=CNC4=C3C(=NC=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone
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(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone
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(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone
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(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone
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(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone
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(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.